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Compound of Interest
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Cat. No.: B611452

Introduction

TP-3654, also known as Nuvisertib, is an orally available, second-generation selective inhibitor
of PIM kinases.[1] PIM kinases are a family of constitutively active serine/threonine kinases
(PIM1, PIM2, and PIM3) that are frequently overexpressed in various cancers and are
implicated in tumor cell proliferation and survival.[1][2] By selectively binding to and inhibiting
PIM kinases, TP-3654 prevents the activation of downstream signaling pathways, leading to
the induction of apoptosis in cancer cells.[1][3] Preclinical studies have shown that TP-3654
induces significant apoptosis in hematopoietic cells, particularly those with JAK2 mutations
found in myelofibrosis.[4][5] This application note provides a detailed protocol for quantifying
apoptosis induced by TP-3654 using the Annexin V and Propidium lodide (PI) flow cytometry
assay.

Principle of the Assay

This method utilizes two key reagents to differentiate between healthy, apoptotic, and necrotic
cells.[6]

e Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is
translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a
protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can
identify early apoptotic cells.[6][7]
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» Propidium lodide (PI): Pl is a fluorescent nucleic acid intercalating agent that cannot cross
the intact membrane of live or early apoptotic cells.[6] It can only enter cells in the late
stages of apoptosis or necrosis, where membrane integrity is compromised.[6]

By using both Annexin V and PI, flow cytometry can distinguish four cell populations:

Viable cells: Annexin V-negative and Pl-negative (Annexin V-/PI-).[8]

Early apoptotic cells: Annexin V-positive and Pl-negative (Annexin V+/PI-).[8]

Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive (Annexin V+/PI+).[8]

Necrotic cells: Annexin V-negative and Pl-positive (Annexin V-/Pl+).[8]
Experimental Protocols
I. Materials and Reagents

o Cell Lines: Appropriate cancer cell line (e.g., HEL, UKE-1, or other hematopoietic cancer
cells known to express PIM kinases).[5]

e TP-3654: PIM Kinase Inhibitor.[9]
» Vehicle Control: DMSO (or as recommended by the supplier).

e Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum
(FBS) and 1% Penicillin-Streptomycin.

e Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.

o Trypsin-EDTA (for adherent cells).

e Annexin V-FITC Apoptosis Detection Kit: (e.g., Abcam ab14085 or equivalent) containing:
o Annexin V-FITC conjugate
o Propidium lodide (PI) solution

o 10X Binding Buffer (contains Hepes, NaCl, and CaCl2).
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Flow Cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX).
Flow cytometry tubes (5 mL).

Microcentrifuge tubes.

Micropipettes and sterile tips.

Incubator (37°C, 5% CO2).

Centrifuge.

. Cell Preparation and Treatment

Cell Seeding: Seed cells in a suitable culture flask or plate at a density that will allow for
exponential growth and prevent confluence during the treatment period (e.g., 1 x 10”6 cells
in a T25 flask).[7]

Incubation: Culture the cells for 24 hours at 37°C with 5% CO2.

TP-3654 Treatment:

[e]

Prepare a stock solution of TP-3654 in DMSO.

o

Dilute the stock solution in a complete culture medium to achieve the desired final
concentrations (e.g., 0.1 uM, 0.5 pM, 1.0 pM).

o

Include a vehicle-only control (DMSO) and an untreated control.

[¢]

Replace the existing medium with the medium containing the different concentrations of
TP-3654 or controls.

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow
for the induction of apoptosis.

[ll. Staining Protocol for Flow Cytometry

Cell Harvesting:
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o Suspension cells: Gently collect the cells into centrifuge tubes.

o Adherent cells: Collect the culture supernatant (which may contain floating apoptotic cells),
then wash the adherent cells with PBS and detach them using Trypsin-EDTA.[7] Combine
the supernatant with the detached cells.

e Washing: Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[7] Discard
the supernatant and wash the cell pellet twice with cold PBS.[7]

o Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10"6
cells/mL.

e Staining:

[e]

Transfer 100 pL of the cell suspension (containing 1 x 10”5 cells) to a flow cytometry tube.

[8]

[¢]

Add 5 pL of Annexin V-FITC conjugate to the cell suspension.[10]

[e]

Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][10]

o

Add 5 pL of Propidium lodide (PI) solution.[10]

e Final Preparation: Add 400 pL of 1X Binding Buffer to each tube.[8] Keep the samples on ice
and protected from light until analysis.

e Analysis: Analyze the samples on the flow cytometer immediately, preferably within one hour.
IV. Data Acquisition and Analysis

e Setup: Use unstained, Annexin V-FITC only, and Pl only stained cells to set up the flow
cytometer, adjust voltages, and establish proper compensation settings.

o Gating: Gate the cell population of interest based on forward scatter (FSC) and side scatter
(SSC) to exclude debris.

e Quantification: Create a quadrant plot with Annexin V-FITC fluorescence on the x-axis and PI
fluorescence on the y-axis. Quantify the percentage of cells in each of the four quadrants.
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Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a clear and
structured table to facilitate comparison between different treatment conditions.

Table 1: Percentage of Apoptotic and Necrotic Cells after TP-3654 Treatment

Late
. Early .
Viable Cells . Apoptotic/N
. Apoptotic . Total
Treatment Concentrati (%) ecrotic .
. Cells (%) Apoptotic
Group on (UM) (Annexin . Cells (%)
(Annexin . Cells (%)
V-IPI-) (Annexin
V+/PI-)
V+[PI+)
Untreated
95.2+2.1 2505 18+£04 43+0.9
Control
Vehicle
0.1% 94.8+25 29+0.6 20+£05 49+1.1
(DMSO)
TP-3654 0.1 85.1+£3.3 8.7+1.2 52+0.8 13.9+2.0
TP-3654 0.5 625+4.1 25.3+2.8 10.1+£15 35.4+4.3
TP-3654 1.0 35.8+5.0 456 +4.5 154+21 61.0+6.6

Note: Data are presented as mean + standard deviation from three independent experiments.
"Total Apoptotic Cells" is the sum of early and late apoptotic populations.

Mandatory Visualizations
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Experimental Workflow

2. Treat with TP-3654
(Vehicle, 0.1, 0.5, 1.0 nM)

3. Incubate
(e.g., 24-72 hours)

4. Harvest Cells
(Suspension & Adherent)

5. Wash Cells
(2x with cold PBS)

6. Stain with Annexin V-FITC
(15 min, RT, dark)

@ith Propidium Iodide (PI)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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